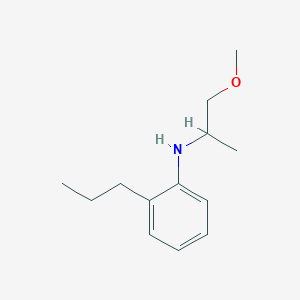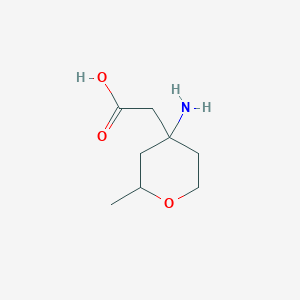![molecular formula C12H19NO2 B13254548 2-(2-{[(4-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13254548.png)
2-(2-{[(4-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{[(4-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol is an organic compound with the molecular formula C12H19NO2 It is a derivative of ethanol and is characterized by the presence of a 4-methylphenyl group attached to an aminoethoxyethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(4-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol typically involves the reaction of 4-methylbenzylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of 4-Methylbenzylamine with Ethylene Oxide: This step involves the nucleophilic attack of the amine group on the ethylene oxide, leading to the formation of the aminoethoxyethanol derivative.
Purification: The crude product is purified using standard techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-{[(4-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Alkyl halides, Acyl chlorides
Major Products Formed
Oxidation: Aldehydes, Ketones
Reduction: Amines, Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-(2-{[(4-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-{[(4-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{[(4-Methoxyphenyl)methyl]amino}ethoxy)ethan-1-ol
- 2-(2-{[(4-Ethylphenyl)methyl]amino}ethoxy)ethan-1-ol
- 2-(2-{[(4-Chlorophenyl)methyl]amino}ethoxy)ethan-1-ol
Uniqueness
2-(2-{[(4-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol is unique due to the presence of the 4-methylphenyl group, which imparts specific chemical and physical properties
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[2-[(4-methylphenyl)methylamino]ethoxy]ethanol |
InChI |
InChI=1S/C12H19NO2/c1-11-2-4-12(5-3-11)10-13-6-8-15-9-7-14/h2-5,13-14H,6-10H2,1H3 |
InChI Key |
FKAUTEPHHOVXFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[4-(3-methoxyphenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13254468.png)
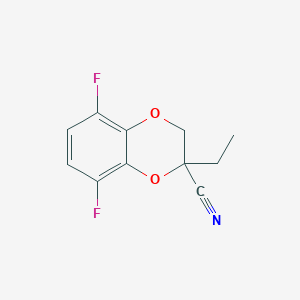
![2-[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13254483.png)

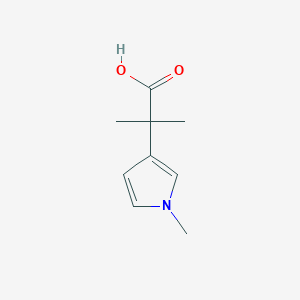
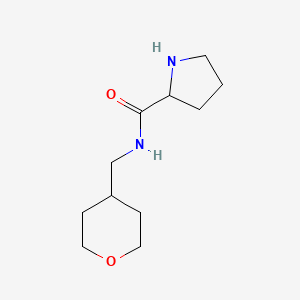
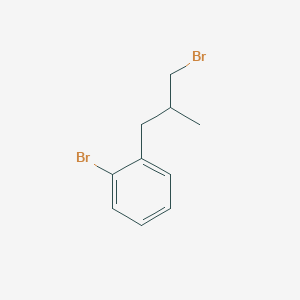

amine](/img/structure/B13254522.png)
![4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile](/img/structure/B13254526.png)

